

Technical Guide: Molar Extinction Coefficient of Sulfo-Cy5 dUTP

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Compound of Interest

Compound Name: Sulfo-Cy5 dUTP

Cat. No.: B15554761

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the molar extinction coefficient of **Sulfo-Cy5 dUTP**, a crucial parameter for quantitative applications in molecular biology and diagnostics. It includes key spectral properties, a detailed experimental protocol for its determination, and common experimental workflows where this fluorescent nucleotide is employed.

Core Data Presentation

The quantitative data for Sulfo-Cy5 and its dUTP conjugate are summarized below. The molar extinction coefficient of the conjugate is primarily determined by the fluorescent dye.

Parameter	Value	Reference
Molar Extinction Coefficient (ϵ)	250,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][2][3][4]
Excitation Maximum (λ_{max})	~646-651 nm	[5]
Emission Maximum (λ_{em})	~662-670 nm	[5]
Quantum Yield (Φ)	0.27	[1]

Experimental Protocol: Determination of Molar Extinction Coefficient

This protocol outlines the determination of the molar extinction coefficient of **Sulfo-Cy5 dUTP** using UV-Visible spectrophotometry, based on the Beer-Lambert law ($A = \epsilon cl$).

Materials:

- **Sulfo-Cy5 dUTP**
- Nuclease-free water or appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5)
- UV-Visible Spectrophotometer
- Calibrated micropipettes
- Quartz cuvettes (1 cm path length)

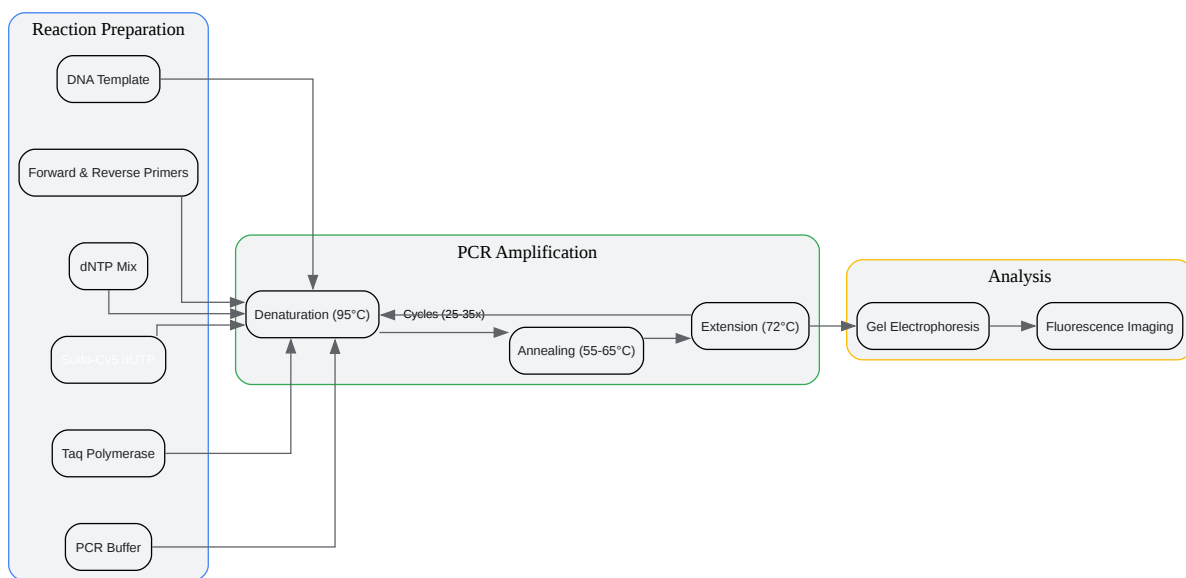
Procedure:

- Stock Solution Preparation:
 - Accurately weigh a small amount of lyophilized **Sulfo-Cy5 dUTP**.
 - Dissolve the powder in a precise volume of nuclease-free water or buffer to create a concentrated stock solution. The concentration should be high enough for accurate weighing but allow for serial dilutions.
- Serial Dilutions:
 - Perform a series of dilutions of the stock solution to prepare at least five different concentrations within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).
- Spectrophotometric Measurement:
 - Set the spectrophotometer to measure the absorbance at the maximum absorption wavelength (λ_{max}) of Sulfo-Cy5, which is approximately 650 nm.
 - Use the same solvent (nuclease-free water or buffer) as a blank to zero the spectrophotometer.

- Measure the absorbance of each dilution in a 1 cm path length quartz cuvette.
- Data Analysis:
 - Plot the measured absorbance (A) on the y-axis against the corresponding concentration (c) in mol/L on the x-axis.
 - Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ϵ) in $M^{-1}cm^{-1}$, as the path length (l) is 1 cm.

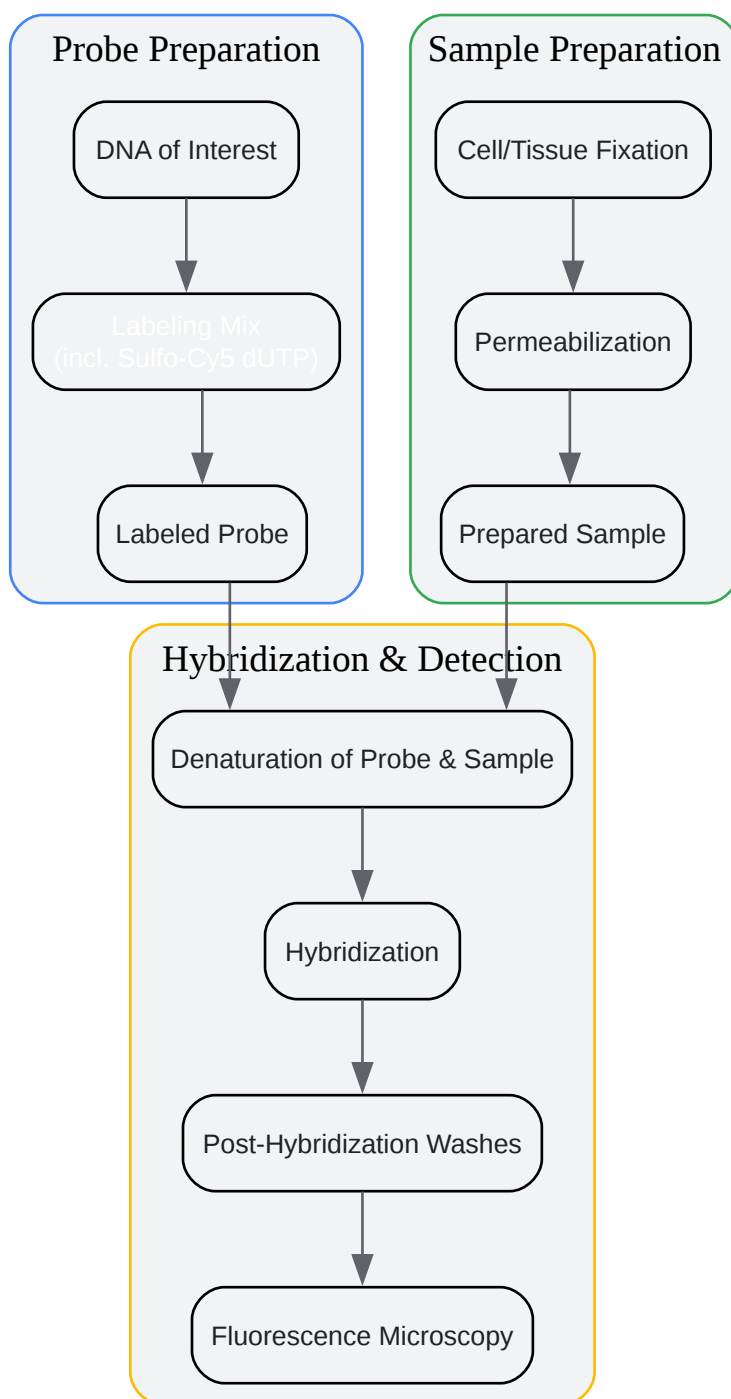
Mandatory Visualizations

Below are diagrams illustrating common experimental workflows that utilize **Sulfo-Cy5 dUTP**.



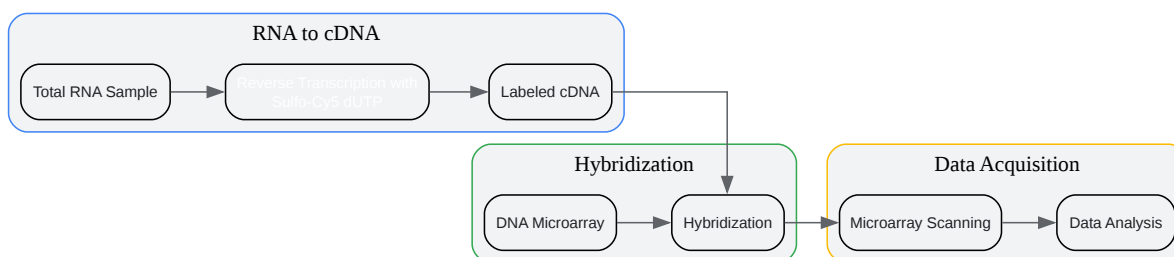
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Figure 1: Workflow for Polymerase Chain Reaction (PCR) with fluorescent labeling.



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Figure 2: Workflow for Fluorescent In Situ Hybridization (FISH).



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Figure 3: Workflow for DNA Microarray Analysis.

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